Acetic acid, sodium salt (3:1)
CAS No.: 79416-54-9
Cat. No.: VC8428760
Molecular Formula: C6H12NaO6+
Molecular Weight: 203.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79416-54-9 |
---|---|
Molecular Formula | C6H12NaO6+ |
Molecular Weight | 203.15 g/mol |
IUPAC Name | sodium;acetic acid |
Standard InChI | InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1 |
Standard InChI Key | JAIXVZXCGDGGNB-UHFFFAOYSA-N |
SMILES | CC(=O)O.[Na] |
Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Sodium triacetate is identified by the CAS registry number 79416-54-9 and is alternatively termed sodium dihydrogen triacetate or acetic acid sodium salt (3:1) . Its molecular structure, represented by the SMILES notation , reflects the coordination of three acetate ligands to sodium. Isotopomers of this compound, such as HH, HD, DH, and DD variants, have been synthesized to study hydrogen bonding dynamics .
Table 1: Key Identifiers of Acetic Acid, Sodium Salt (3:1)
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.14 g/mol | |
CAS Registry Number | 79416-54-9 | |
IUPAC Name | Sodium dihydrogen triacetate | |
Synonyms | Sodium triacetate; AKOS040745369 |
Synthesis and Industrial Production
Preparation Methods
Sodium triacetate is synthesized via neutralization of acetic acid with sodium hydroxide in a 3:1 molar ratio:
The reaction is exothermic () and typically conducted under anhydrous conditions to prevent hydrate formation . Post-synthesis purification involves recrystallization from ethanol, yielding a free-flowing powder with >99% purity .
Scale-Up Challenges
Industrial production faces challenges related to sodium acetate polymorphism. At temperatures exceeding 150°C, the triacetate form may disproportionate into sodium acetate (1:1) and acetic acid, necessitating precise temperature control during drying .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point of 256°C, significantly higher than sodium acetate trihydrate (58°C) . The anhydrous nature of the 3:1 salt eliminates endothermic dehydration events, making it preferable for high-temperature applications.
Table 2: Thermodynamic Properties
Property | Value | Conditions | Source |
---|---|---|---|
Heat Capacity () | 229.0 J/mol·K | 298.15 K, solid phase | |
Enthalpy of Formation () | -1,024 kJ/mol | Standard state |
Solubility and Reactivity
Sodium triacetate exhibits solubility of 152 g/L in water at 25°C, outperforming the 1:1 sodium acetate (76 g/L) . In nonpolar solvents like toluene, solubility drops to <0.1 g/L, enabling its use as a phase-transfer catalyst. The compound is stable in air but hygroscopic, requiring storage in desiccators .
Applications in Science and Industry
Pharmaceutical Buffering Agent
With a pKa of 4.76 (matching acetic acid), sodium triacetate serves as a high-capacity buffer in parenteral formulations. Its three acetate groups provide buffering equivalents 3× higher than monoacetate salts, enabling compact drug formulations .
Catalysis and Organic Synthesis
In Heck coupling reactions, sodium triacetate acts as a weak base, facilitating palladium-catalyzed C-C bond formation. Comparative studies show 18% higher yields compared to sodium acetate (1:1) due to gradual base release .
Food Preservation
The European Food Safety Authority (EFSA) approves sodium triacetate (E262iii) as a mold inhibitor in baked goods. At 0.2–0.5% w/w, it extends shelf life by 72 hours without altering taste profiles .
Research Frontiers and Unresolved Questions
Solid-State Ionic Conductivity
Preliminary impedance spectroscopy data indicate ionic conductivity of at 300°C, suggesting potential as a solid electrolyte in sodium-ion batteries. Further doping studies with Al³+ are underway to enhance conductivity .
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